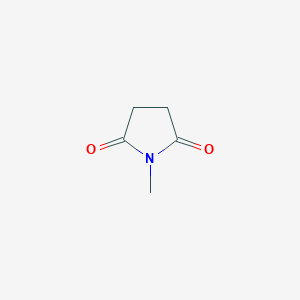
2-Cyclopropyl-4-(4-Fluorphenyl)chinolin-3-carbaldehyd
Übersicht
Beschreibung
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is a chemical compound with significant importance in pharmaceutical research. It is a key intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent. The compound’s structure includes a quinoline ring substituted with a cyclopropyl group and a 4-fluorophenyl group, making it a valuable building block in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As an intermediate in the synthesis of pitavastatin, it plays a crucial role in the development of cholesterol-lowering drugs.
Industry: The compound’s scalable synthesis makes it valuable for large-scale production of pharmaceuticals.
Wirkmechanismus
Target of Action
It is known to be used as an intermediate in the synthesis of pitavastatin , a drug used to lower cholesterol and triglyceride levels in the body .
Mode of Action
As an intermediate in the synthesis of Pitavastatin, it may contribute to the overall mechanism of action of the final drug, which involves inhibiting the enzyme HMG-CoA reductase, a key enzyme in the biosynthesis of cholesterol .
Biochemical Pathways
Pharmacokinetics
It is known that the compound has a high gi absorption and is a substrate for p-gp, a protein that pumps foreign substances out of cells . It is also known to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism .
Result of Action
As an intermediate in the synthesis of Pitavastatin, it may contribute to the overall effects of the final drug, which include lowering cholesterol and triglyceride levels .
Action Environment
It is known that the compound should be handled in a well-ventilated place and stored in a refrigerator .
Vorbereitungsmethoden
The synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde involves a three-step total mechano-synthesis process. The starting material is 4-bromoquinoline, which undergoes the following steps :
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl group.
Mechanochemical Minisci C–H Alkylation: This step introduces the 4-fluorophenyl group through a C–H alkylation reaction.
Extrusive Oxidation Heck Coupling: The final step involves the oxidation and coupling to form the aldehyde group at the 3-position of the quinoline ring.
These steps are carried out under eco-friendly reaction conditions, making the process efficient and scalable for industrial production .
Analyse Chemischer Reaktionen
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:
2-Cyclopropyl-4-(4-chlorophenyl)quinoline-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-Cyclopropyl-4-(4-methylphenyl)quinoline-3-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
2-Cyclopropyl-4-(4-nitrophenyl)quinoline-3-carbaldehyde: Similar structure but with a nitro group instead of fluorine.
The uniqueness of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde lies in its specific substituents, which influence its chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-11,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBIRPTCXOGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433224 | |
| Record name | 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121660-37-5 | |
| Record name | 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121660-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxaldehyde, 2-cyclopropyl-4-(4-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














